molecular formula C9H13N3O3S2 B2552781 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448073-51-5

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2552781
CAS No.: 1448073-51-5
M. Wt: 275.34
InChI Key: MXUWNIQPKUADRY-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiadiazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of amines with α,β-unsaturated carbonyl compounds.

    Coupling of the Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Similar thiadiazole ring but lacks the pyrrolidine ring.

    5-Methyl-1,3,4-thiadiazol-2-ol: Different thiadiazole isoform and lacks the pyrrolidine ring.

    (4-Methyl-1,2,3-thiadiazol-5-yl)methanone: Similar structure but lacks the methylsulfonyl group and pyrrolidine ring.

Uniqueness

The uniqueness of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone lies in its combined structural features. The presence of both the thiadiazole and pyrrolidine rings, along with the methylsulfonyl group, provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-6-8(16-11-10-6)9(13)12-4-3-7(5-12)17(2,14)15/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUWNIQPKUADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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